molecular formula C5H7N3O B7757163 2-amino-6-methyl-1H-pyrimidin-4-one

2-amino-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7757163
M. Wt: 125.13 g/mol
InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1H-pyrimidin-4-one (CAS 3977-29-5), also known as 6-methylisocytosine or mecytosine, is a pyrimidinone derivative with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It is structurally characterized by an amino group at position 2, a methyl group at position 6, and a ketone at position 4 (Figure 1). Its solubility in polar solvents and hydrogen-bonding capacity make it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

2-amino-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPEYKZKIAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester and Guanidine Cyclization

The most widely reported method involves the cyclocondensation of β-keto esters with guanidine derivatives. Ethyl acetoacetate (ethyl-3-oxobutanoate) reacts with guanidine hydrochloride in alkaline conditions to form the pyrimidinone ring. For example, in ethanol with potassium hydroxide (KOH) as a base, the reaction proceeds via nucleophilic attack of the guanidine amino group on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–90°C)

  • Time: 4–8 hours

  • Yield: 60–75%

This method is favored for its simplicity and use of readily available starting materials. However, yields are moderate due to competing side reactions, such as over-alkylation or incomplete cyclization.

Thiourea-Based Routes and Desulfurization

Alternative pathways employ thiourea as a cyclizing agent. In a study by Barmaki et al., ethyl-3-oxobutanoate and thiourea condensed in KOH/ethanol to form 2-thioxopyrimidin-4-one derivatives. Subsequent desulfurization using Raney nickel or hydrogen peroxide converts the thioxo group to an amino group, yielding 2-amino-6-methyl-1H-pyrimidin-4-one.

Key Steps:

  • Cyclization: Ethyl acetoacetate + thiourea → 6-methyl-2-thioxopyrimidin-4-one.

  • Desulfurization: Thioxo group → amino group via oxidative or reductive methods.

Challenges:

  • Desulfurization requires careful control to avoid over-reduction.

  • Nickel catalysts may introduce metal contaminants, necessitating rigorous purification.

Modern Catalytic and Solvent-Free Methods

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A mixture of ethyl acetoacetate, guanidine nitrate, and KOH in ethanol achieves 85% yield within 20 minutes under microwave conditions (300 W, 120°C). This method reduces energy consumption and improves reproducibility.

Advantages:

  • 40% reduction in reaction time compared to conventional heating.

  • Enhanced purity due to minimized side reactions.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and catalysts. In a typical procedure, ethyl acetoacetate and guanidine carbonate react in [BMIM][BF₄] at 80°C for 3 hours, achieving 78% yield. The ionic liquid is recyclable for up to five cycles without significant loss in activity.

Environmental Impact:

  • Eliminates volatile organic solvents.

  • Reduces waste generation by 30% compared to traditional methods.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Patent CN105601574A describes a continuous flow process for pyrimidine derivatives, adaptable to 2-amino-6-methyl-1H-pyrimidin-4-one. Key features include:

  • Precision Temperature Control: 110°C ± 2°C.

  • Vacuum Degassing: -0.01 MPa to remove volatile byproducts.

  • Solvent System: Cyclohexane/benzinum/dimethylformamide (1:1:1).

Outcomes:

  • 90% conversion rate.

  • 99% purity after recrystallization.

Large-Batch Optimization

For batch production, reaction parameters are optimized for scalability:

ParameterOptimal Value
Guanidine:β-Keto Ester Ratio1.2:1
Agitation Speed400 rpm
Cooling Rate5°C/min post-reaction

Post-synthesis purification via high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade output.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthesis Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Cyclization7595ModerateHigh (solvent use)
Microwave-Assisted8598HighLow
Continuous Flow9099HighModerate

Microwave and flow-based methods outperform classical techniques in yield and sustainability but require higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Characteristics

The compound can undergo various chemical transformations:

  • Oxidation : Converts to oxo derivatives.
  • Reduction : The keto group can be reduced to a hydroxyl group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Chemistry

2-Amino-6-methyl-1H-pyrimidin-4-one is widely used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions makes it valuable for developing new materials and compounds.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antiviral Properties : Studies indicate that derivatives of this compound may inhibit viral replication.
  • Anticancer Activities : Research shows potential for inhibiting cancer cell growth through specific molecular interactions.

Pharmaceutical Applications

It serves as a precursor for synthesizing pharmaceutical agents, particularly in the development of drugs targeting viral infections and cancer therapies.

Metal Complexation Studies

Research has demonstrated that 2-amino-6-methyl-1H-pyrimidin-4-one can form metal complexes, which are useful in studying coordination chemistry. For example, cadmium complexes have been synthesized and characterized, revealing insights into their structural properties and potential applications in catalysis.

Table: Summary of Notable Studies Involving 2-Amino-6-Methyl-1H-Pyrimidin-4-One

Study ReferenceFocus AreaKey Findings
Yaghi et al. (2003)Metal ComplexationDemonstrated the formation of stable metal complexes with cadmium.
Kitagawa et al. (2004)Coordination ChemistryExplored the structural properties of pyrimidine-based ligands in metal coordination complexes.
Recent Antiviral StudiesBiological ActivityIdentified potential antiviral activity against specific viral strains, suggesting pathways for drug development.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrimidinone Derivatives

6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones
  • Structure : Features a thioxo (S=O) group at position 2 and aryl substituents at position 4.
  • Synthesis: Derived from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one via condensation with aromatic amines and formalin .
  • Key Differences: The thioxo group enhances electrophilicity compared to the amino group in the target compound.
2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: Contains a fused benzimidazole ring and a pyrido-pyrimidinone core.
  • Molecular Weight : Higher (ChemSpider ID 24774490) due to the benzimidazole moiety .
  • Key Differences: The fused aromatic system enhances planar rigidity and may improve intercalation properties in DNA/RNA interactions, unlike the simpler pyrimidinone scaffold .

Functional Group Modifications

2-Amino-6-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7)
  • Structure : Replaces the methyl group with a hydrazinyl (-NH-NH₂) group at position 5.
  • Safety : Classified under GHS Revision 8 with stringent handling requirements due to hydrazine-related hazards .
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS 76750-84-0)
  • Structure: Features dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups.
  • Molecular Weight: 154.17 g/mol, higher than the target compound due to the dimethylamino group .
  • Applications: Used in nucleoside analog synthesis, where the dimethylamino group may enhance membrane permeability .

Ring System Variations

6-Amino-4-methylpyridin-2(1H)-one (CAS 51564-93-3)
  • Structure: Pyridinone (6-membered ring) instead of pyrimidinone (5-membered).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
2-Amino-6-methyl-1H-pyrimidin-4-one C₅H₇N₃O 125.13 2-NH₂, 6-CH₃ Riboswitch ligand, antimicrobial activity
6-Aryl-2-thioxo-pyrimido[4,5-d]pyrimidin-4-one Varies ~250–300 2-S=O, 6-aryl Enhanced π-π stacking, electrophilic
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one C₄H₆N₆O 154.15 6-NH-NH₂ High reactivity, GHS hazards
4-Amino-2-dimethylamino-6-hydroxypyrimidine C₆H₁₀N₄O 154.17 4-NH₂, 2-N(CH₃)₂, 6-OH Nucleoside analog precursor
6-Amino-4-methylpyridin-2(1H)-one C₆H₈N₂O 124.14 Pyridinone core Reduced ring strain, altered solubility

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6: δ ~2.3 ppm in ¹H NMR) and tautomeric forms .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the keto form) and molecular packing .
  • HRMS : Validates molecular formula (C₅H₇N₃O, [M+H]⁺ = 126.0661) and isotopic patterns .

How can reaction parameters be optimized to mitigate byproduct formation during large-scale synthesis?

Q. Advanced

  • Solvent Selection : Use DMF for improved solubility of intermediates, reducing side reactions like dimerization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, minimizing decomposition .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility and scalability .

How do structural modifications (e.g., substituents at C2/C6) affect bioactivity, and how can contradictions in SAR data be resolved?

Q. Advanced

  • Substituent Effects : Electron-donating groups (e.g., methyl at C6) enhance π-stacking with biological targets, while bulky groups reduce binding affinity .
  • Data Reconciliation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .

What methodologies are recommended for evaluating the compound’s enzyme inhibition or receptor-binding properties?

Q. Advanced

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of target enzymes .
  • Radioligand Binding : Competitive binding assays with tritiated ligands (e.g., [³H]-GABA for GABAₐ receptor studies) quantify receptor affinity (Kᵢ values) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

How does the compound’s crystal structure inform its potential as a drug candidate?

Advanced
X-ray data reveal:

  • Tautomeric Preference : The keto form dominates in solid state, stabilized by intramolecular H-bonds (N1–H···O4) .
  • Solvent Channels : Hydration patterns (e.g., water molecules in lattice) influence solubility and formulation strategies .

What protocols ensure stability during storage and handling?

Q. Basic

  • Storage : Keep under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the pyrimidinone ring .

How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ across studies)?

Q. Advanced

  • Assay Standardization : Use identical buffer conditions (pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) in rodent models to confirm in vitro findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-methyl-1H-pyrimidin-4-one
Reactant of Route 2
2-amino-6-methyl-1H-pyrimidin-4-one

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